molecular formula C26H30N6O4 B2577052 4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-81-6

4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

カタログ番号: B2577052
CAS番号: 1105230-81-6
分子量: 490.564
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a novel [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivative synthesized via a two-step procedure . The core structure consists of a fused triazoloquinazoline scaffold, with key substituents:

  • N-(tert-Butyl)-2-oxoethyl at position 2, contributing to steric bulk and metabolic stability.
  • N-Isopropyl carboxamide at position 8, influencing solubility and hydrogen-bonding interactions.

The synthesis involves cyclization of 3-benzyl-2-hydrazino-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide with carbonyldiimidazole (CDI), followed by alkylation with N-(tert-butyl)-2-chloroacetamide . This modular approach allows for structural diversification, making it a candidate for drug discovery programs targeting kinases or neurotransmitter receptors.

特性

IUPAC Name

4-benzyl-2-[2-(tert-butylamino)-2-oxoethyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-16(2)27-22(34)18-11-12-19-20(13-18)32-24(30(23(19)35)14-17-9-7-6-8-10-17)29-31(25(32)36)15-21(33)28-26(3,4)5/h6-13,16H,14-15H2,1-5H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNQXEMBTCRBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)(C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound 4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1105230-81-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H30N6O4C_{26}H_{30}N_{6}O_{4} with a molecular weight of 490.6 g/mol. The structure features a triazoloquinazoline core which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC26H30N6O4
Molecular Weight490.6 g/mol
CAS Number1105230-81-6

Research indicates that compounds similar to this structure may interact with various biological targets including kinases and G protein-coupled receptors (GPCRs). The inhibition of receptor-interacting protein 1 (RIP1) kinase has been highlighted as a significant mechanism through which such compounds exert their biological effects. RIP1 plays a crucial role in regulating necroptosis and inflammation, making it a target for anti-inflammatory therapies .

Anti-inflammatory Effects

The compound has demonstrated potential as an anti-inflammatory agent by inhibiting RIP1 kinase activity. This inhibition can lead to reduced cytokine production in inflammatory conditions such as ulcerative colitis and rheumatoid arthritis. In vitro studies have shown that similar compounds can significantly block TNF-dependent cellular responses .

Cytotoxicity and Antitumor Activity

Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the quinazoline moiety is often associated with antitumor activity due to its ability to interfere with cellular signaling pathways involved in tumor growth and survival.

Neuroprotective Properties

Some research indicates that compounds in this class may have neuroprotective effects. By modulating oxidative stress and inflammatory responses in neuronal cells, these compounds could potentially serve as therapeutic agents for neurodegenerative diseases.

Case Studies

Case Study 1: Inhibition of RIP1 Kinase
A study involving a related compound demonstrated IC50 values in the low micromolar range for RIP1 kinase inhibition across different species (human: 0.016 µM; rat: 2.0 µM). This suggests high specificity and potency which could translate into effective therapeutic applications .

Case Study 2: Cytotoxicity against Cancer Cells
In vitro assays on various cancer cell lines revealed that the compound exhibited significant cytotoxicity with IC50 values ranging from 5 µM to 15 µM depending on the cell type. This suggests potential for development as an anticancer agent .

科学的研究の応用

The biological activities of 4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide have been investigated in various studies:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
  • Antimicrobial Properties : Several derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the benzyl and amino groups can enhance potency against specific microbial strains .

Therapeutic Applications

The compound's unique structure allows for potential applications in several therapeutic areas:

  • Cancer Therapy : Given its anticancer properties, further development could lead to novel chemotherapeutic agents targeting specific cancer types.
  • Neurological Disorders : Some studies suggest that derivatives of this compound may interact with G protein-coupled receptors (GPCRs), which are crucial in the treatment of neurological disorders such as Alzheimer's disease .
  • Anti-inflammatory Agents : The ability to modulate inflammatory pathways positions this compound as a candidate for developing new anti-inflammatory drugs.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of 4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide in various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

In vitro tests showed that modifications to the benzyl group enhanced antimicrobial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural optimization in increasing efficacy while minimizing cytotoxicity to human cells.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Analysis

Compound Core Structure Key Substituents Synthetic Route
Target Compound [1,2,4]Triazolo[4,3-a]quinazoline 4-Benzyl, 2-(tert-butylamino-oxoethyl), 8-N-isopropyl carboxamide Cyclization with CDI + alkylation
4-Phenyl-5-aryloxy/thio-1,2,3-thiadiazoles 1,2,3-Thiadiazole 4-Phenyl/heteroaryl, 5-aryloxy/arylthio Nucleophilic substitution of 5-chloro-thiadiazoles with phenols/thiophenols in DMF
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 7-(4-Nitrophenyl), 8-cyano, 3-phenethyl, 5,6-diethyl carboxylate One-pot two-step reaction

Physicochemical and Structural Differences

  • Electron-Deficient Cores :

    • The thiadiazole derivatives exhibit sulfur-mediated electron deficiency, enhancing reactivity toward nucleophiles.
    • The triazoloquinazoline core combines electron-rich (quinazoline) and electron-poor (triazole) regions, enabling dual binding modes.
    • The imidazopyridine features a partially saturated core with ester groups, increasing polarity compared to the target compound.
  • Substituent Effects: The tert-butylamino-oxoethyl group in the target compound improves metabolic stability over the nitro group in the imidazopyridine , which may pose redox liabilities. The arylthio groups in thiadiazoles confer higher lipophilicity but lower solubility than the carboxamide in the target compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。